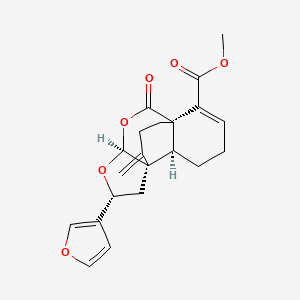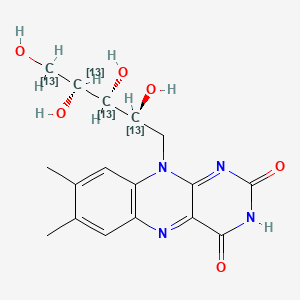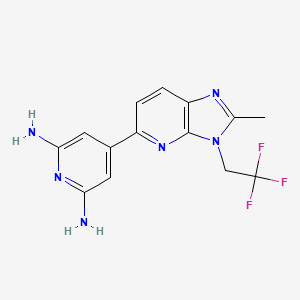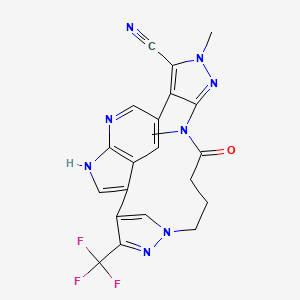
JH-Xiv-68-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. It has shown significant antitumor efficacy in head and neck squamous cell carcinoma cell lines .
準備方法
The synthesis of JH-Xiv-68-3 involves the creation of a macrocyclic structure that selectively inhibits dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that result in the formation of the macrocyclic structure .
化学反応の分析
JH-Xiv-68-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the macrocyclic structure, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
JH-Xiv-68-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B.
Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B in various biological processes.
Medicine: Demonstrates potential as an antitumor agent, particularly in the treatment of head and neck squamous cell carcinoma.
Industry: Utilized in the development of targeted cancer therapies due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B .
作用機序
JH-Xiv-68-3 exerts its effects by selectively inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. These kinases play a crucial role in cell cycle regulation and survival of quiescent cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to antitumor effects .
類似化合物との比較
JH-Xiv-68-3 is unique due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. Similar compounds include:
JH-XVII-10: A derivative of this compound with fluorine introduced to block the 2-position, enhancing its selectivity and potency.
These compounds share the common feature of inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B but differ in their structural characteristics and specific applications .
特性
分子式 |
C21H17F3N8O |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27) |
InChIキー |
OUWNBPQKRZSLKD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


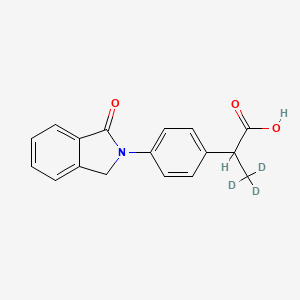
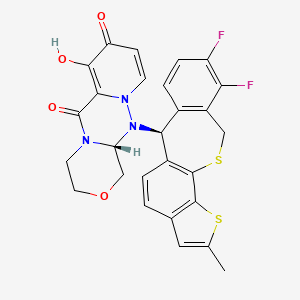
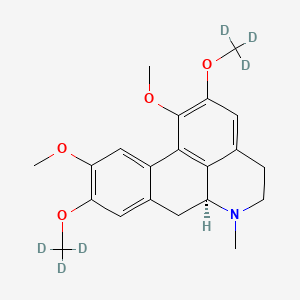
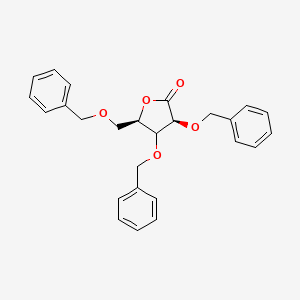

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

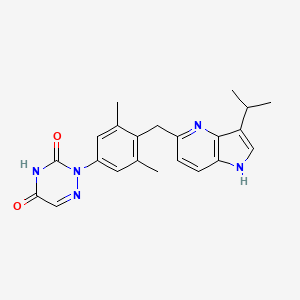
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
